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Dioxyselenocysteine -

Dioxyselenocysteine

Catalog Number: EVT-10910182
CAS Number:
Molecular Formula: C3H6NO4Se
Molecular Weight: 199.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dioxyselenocysteine can be synthesized in laboratory settings, but it is also found in certain dietary sources that are rich in selenium, such as Brazil nuts, seafood, and organ meats. Its presence in biological systems is primarily associated with selenoproteins, which are crucial for human health.

Classification

Dioxyselenocysteine belongs to the class of organoselenium compounds. It is classified as an amino acid due to its amine and carboxylic acid functional groups. Its unique selenium content distinguishes it from standard amino acids, contributing to its specific biological functions.

Synthesis Analysis

Methods

The synthesis of dioxyselenocysteine typically involves several methods, including:

  • Chemical Synthesis: This method often employs selenium reagents and cysteine derivatives under controlled conditions to facilitate the incorporation of selenium into the cysteine backbone.
  • Biological Synthesis: Some microorganisms can naturally produce dioxyselenocysteine through metabolic pathways that utilize selenium from the environment.

Technical Details

One common synthetic route involves the reaction of selenourea with cysteine or its derivatives. The process usually requires careful control of pH and temperature to ensure optimal yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product.

Molecular Structure Analysis

Structure

Dioxyselenocysteine features a molecular structure that includes a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a thiol group (-SH), and a selenol group (-SeH). The presence of the selenium atom is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Dioxyselenocysteine participates in various chemical reactions typical of amino acids, including:

  • Redox Reactions: The selenol group can undergo oxidation to form diselenides or other oxidized forms, which are important for redox signaling in cells.
  • Condensation Reactions: It can react with other amino acids or peptides to form larger protein structures through peptide bond formation.

Technical Details

The reactivity of dioxyselenocysteine is influenced by its selenium content, which allows it to act as both a nucleophile and an electrophile in biochemical reactions. This dual functionality is essential for its role in enzymatic processes.

Mechanism of Action

Process

Dioxyselenocysteine functions primarily through its incorporation into selenoproteins. These proteins often act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The mechanism involves:

  1. Selenium Incorporation: Dioxyselenocysteine is incorporated into selenoproteins during translation.
  2. Antioxidant Activity: Once part of a selenoprotein, it contributes to the reduction of hydrogen peroxide and lipid peroxides, thus mitigating oxidative stress.

Data

Research indicates that selenoproteins containing dioxyselenocysteine are crucial for maintaining cellular redox balance and preventing damage linked to various diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Sensitive to oxidation; should be stored under inert conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for amino acids.

Relevant analyses indicate that dioxyselenocysteine's stability and reactivity are significantly influenced by environmental factors such as pH and temperature.

Applications

Scientific Uses

Dioxyselenocysteine has several applications in scientific research:

  • Biochemical Research: Used as a model compound to study the role of selenium in biological systems.
  • Drug Development: Investigated for potential therapeutic applications due to its antioxidant properties.
  • Nutritional Studies: Assessed for its role in human nutrition and health, particularly concerning selenium deficiency disorders.
Biosynthesis & Translational Incorporation Mechanisms

Evolutionary Origins of Selenocysteine-Derived Systems

Selenocysteine (Sec) incorporation represents a remarkable evolutionary adaptation within the genetic code, emerging independently across multiple lineages. Genomic analyses reveal that only ~20% of bacteria and ~14% of archaea possess Sec incorporation machinery, while eukaryotes exhibit a mosaic distribution—ubiquitous in vertebrates but absent in fungi and higher plants [2] [6]. The selenoproteome has undergone significant lineage-specific restructuring, exemplified by the discovery of novel selenoprotein families (deiodinase, glutathione peroxidase, and SelW-like) in Sargasso Sea metagenomes, which contrast with the dominance of formate dehydrogenase in previously sequenced prokaryotes [2]. This evolutionary trajectory includes repeated secondary losses of Sec utilization, particularly in terrestrial organisms where environmental selenium scarcity favored cysteine (Cys) substitution in redox-active sites [6]. The patchwork phylogenetic distribution underscores selective pressures tailoring selenoproteomes to ecological niches and oxidative stress demands [2].

Table 1: Distribution of Selenoprotein-Encoding Genomes

Domain/GroupLineages with Sec MachineryNotable Absences
Bacteria20% (e.g., Firmicutes, Proteobacteria)Bacteroidetes, Cyanobacteria
Archaea14% (Methanogens)Crenarchaeota
EukaryaVertebrates, algae, protistsFungi, land plants

tRNA-Dependent Synthesis Pathways for Selenoamino Acids

Selenocysteine biosynthesis is distinguished by its tRNA-dependent mechanism, occurring exclusively on the dedicated transfer RNA (transfer RNA[Ser]Sec). This pathway diverges sharply between prokaryotes and eukaryotes:

  • Prokaryotes: Seryl-transfer RNA synthetase charges transfer RNA[Ser]Sec with serine, which is converted directly to Sec by selenocysteine synthase (SelA) using selenophosphate as the selenium donor. Selenophosphate synthetase (SelD) generates selenophosphate from ATP and selenide [3] [6].
  • Eukaryotes/Archaea: Phosphoserylation precedes selenylation. Phosphoseryl-transfer RNA[Ser]Sec kinase (PSTK) phosphorylates seryl-transfer RNA[Ser]Sec to form O-phosphoseryl-transfer RNA[Ser]Sec. SepSecS (O-phosphoseryl-transfer RNA:selenocysteinyl-transfer RNA synthase) then catalyzes selenium transfer, yielding selenocysteyl-transfer RNA[Ser]Sec [3] [6].

Notably, the same pathway synthesizes cysteine when sulfide substitutes for selenide, producing cysteinyl-transfer RNA[Ser]Sec. This dual capacity enables physiological Sec-to-Cys substitution during selenium deficiency [3].

Table 2: Comparative Sec Biosynthesis Machinery

StepProkaryotesEukaryotes/Archaea
Serine chargingSeryl-transfer RNA synthetaseSeryl-transfer RNA synthetase
Intermediate formationNonePSTK (kinase)
Sec synthesisSelA (synthase)SepSecS (synthase)
Selenium activationSelD (selenophosphate synthetase)SPS2 (selenophosphate synthetase 2)

UGA Codon Recoding Dynamics in Prokaryotic vs. Eukaryotic Systems

UGA stop codon reinterpretation as Sec requires cis-acting mRNA structures and trans-acting factors that differ fundamentally between domains:

  • Prokaryotes: The selenocysteine insertion sequence (SECIS) is a stem-loop located immediately downstream of the UGA codon within the open reading frame (ORF). SelB, a specialized elongation factor, binds both Sec-specific transfer RNA (Sec-transfer RNA[Ser]Sec) and the SECIS element, physically tethering the transfer RNA to the UGA site [5] [6].
  • Eukaryotes/Archaea: SECIS resides in the 3′ untranslated region (3′UTR), often kilobases distal to the UGA. SECIS binding protein 2 (SBP2) anchors the complex by binding SECIS and recruits the Sec-specific elongation factor (eukaryotic elongation factor Sec). This tripartite complex positions Sec-transfer RNA[Ser]Sec at the ribosome [5] [7] [9].

Critical spacing constraints exist in eukaryotes: SECIS must be ≥51–111 nucleotides from the UGA codon to permit efficient recoding. Encroachment of the ORF into the SECIS region disrupts its structure and abolishes Sec incorporation [9].

Table 3: UGA Recoding Machinery Across Domains

FeatureProkaryotesEukaryotes
SECIS locationORF (downstream of UGA)3′UTR
SECIS-to-UGA distance16–37 nt (fixed)Variable (≥51 nt)
Key elongation factorSelBEukaryotic elongation factor Sec
SECIS binding factorSelB (integral domain)SBP2 (separate protein)

Role of SECIS Elements in Ribosomal Fidelity & Selenoprotein Maturation

SECIS elements ensure ribosomal discrimination between UGA-Sec and UGA-stop through conserved structural motifs:

  • Structural Architecture: Prokaryotic SECIS forms a 40-nucleotide stem-loop with apical loop bases (e.g., U17, G23) critical for SelB binding. Eukaryotic SECIS comprises two helices flanking a kink-turn with a GA/GA core and an apical AAR motif (Form 1: loop; Form 2: bulge) [5] [7]. Mutations in paired stem regions reduce function unless compensatory base pairs preserve thermodynamic stability [4] [9].
  • Trans-Factor Recruitment: SBP2 contains two essential domains: the RNA binding domain (harboring an L7Ae motif for kink-turn binding) and the Sec incorporation domain, which recruits eukaryotic elongation factor Sec and interfaces with the ribosome. Vertebrates possess a paralogue, SECIS binding protein 2 like, which is the sole form in invertebrate deuterostomes but cannot support Sec incorporation alone [7].

SECIS efficiency directly impacts selenoprotein maturation. For example, phospholipid hydroperoxide glutathione peroxidase activity increases 4-fold when its SECIS is optimized, highlighting its role in maximizing translational readthrough [1] [4].

Table 4: SECIS Structural Determinants and Functional Impact

ParameterProkaryotic SECISEukaryotic SECIS
Essential nucleotidesU17, G23 (apical loop)GA/GA core, AAR motif
Binding partnersSelBSBP2 → eukaryotic elongation factor Sec
Key functional mutationsU17A/G23A (abolishes binding)GA→CC core mutation (disrupts SBP2)
Impact of stem mutationsTolerated if stability maintainedStability-dependent efficiency

The L7Ae RNA binding domain in SBP2 shares deep evolutionary roots with archaeal ribosomal protein L30, suggesting recruitment of ribosomal components for Sec-specific translation [7]. This domain’s conservation across domains underscores its non-negotiable role in maintaining ribosomal fidelity during selenoprotein synthesis.

Properties

Product Name

Dioxyselenocysteine

Molecular Formula

C3H6NO4Se

Molecular Weight

199.06 g/mol

InChI

InChI=1S/C3H6NO4Se/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

CFDIKEIPXZDMLP-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)O)N)[Se](=O)=O

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se](=O)=O

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